molecular formula C5H10N2O2 B098610 (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid CAS No. 16257-83-3

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B098610
CAS No.: 16257-83-3
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring and an amino group at the 4-position. These features make it a valuable building block in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives, which can be achieved using chiral rhodium or ruthenium catalysts under mild conditions. Another approach involves the use of chiral auxiliaries, such as camphorsulfonic acid, to induce the desired stereochemistry during the synthesis.

Industrial Production Methods: Industrial production of this compound often relies on large-scale asymmetric synthesis techniques. These methods include the use of chiral catalysts in continuous flow reactors, which allow for the efficient and scalable production of the compound. Additionally, enzymatic resolution methods can be employed to separate the desired enantiomer from a racemic mixture, providing a high-purity product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, esters.

Scientific Research Applications

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is incorporated into peptides and proteins to study their structure and function.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid: This compound has a different stereochemistry at the 4-position, leading to distinct chemical and biological properties.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but lacking the amino group at the 4-position.

    Hydroxyproline: Another derivative of proline with a hydroxyl group at the 4-position, commonly found in collagen.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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